molecular formula C10H16N2O B13624693 2-((1-Methyl-1h-pyrazol-4-yl)methyl)cyclopentan-1-ol

2-((1-Methyl-1h-pyrazol-4-yl)methyl)cyclopentan-1-ol

Cat. No.: B13624693
M. Wt: 180.25 g/mol
InChI Key: FLHIPPYPKPJXBP-UHFFFAOYSA-N
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Description

2-((1-Methyl-1h-pyrazol-4-yl)methyl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-1h-pyrazol-4-yl)methyl)cyclopentan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with cyclopentanone under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-((1-Methyl-1h-pyrazol-4-yl)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((1-Methyl-1h-pyrazol-4-yl)methyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-((1-Methyl-1h-pyrazol-4-yl)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The pyrazole moiety can form hydrogen bonds and π-π interactions with enzymes or receptors, modulating their activity. This compound may also influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-Methyl-1h-pyrazol-4-yl)methyl)cyclopentan-1-ol is unique due to its specific structural arrangement, which combines a cyclopentane ring with a pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-[(1-methylpyrazol-4-yl)methyl]cyclopentan-1-ol

InChI

InChI=1S/C10H16N2O/c1-12-7-8(6-11-12)5-9-3-2-4-10(9)13/h6-7,9-10,13H,2-5H2,1H3

InChI Key

FLHIPPYPKPJXBP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CC2CCCC2O

Origin of Product

United States

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